Dicyclopropylmethanone
Overview
Description
Dicyclopropylmethanone is a chemical compound that is part of a broader class of cyclopropyl-containing molecules. These compounds are characterized by the presence of one or more three-membered cyclopropane rings, which can impart significant strain and unique reactivity to the molecules. The presence of the ketone functional group in dicyclopropylmethanone adds to its reactivity, making it a potentially useful intermediate in organic synthesis.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can be complex due to the inherent ring strain of the cyclopropane moiety. For example, the synthesis of cyclopropyl carbocyclic nucleosides from (−)-(Z)-methanohomoserine derivative shows the intricacy involved in constructing such molecules, which includes the formation of a quaternary stereogenic center . Similarly, the synthesis of resin-bound cyclopropyl phenyl methanones demonstrates the utility of cyclopropyl groups in combinatorial chemistry as scaffolds for generating diverse alicyclic compounds .
Molecular Structure Analysis
The molecular structure of dicyclopropylmethanone would include two cyclopropane rings attached to a central methanone (ketone) group. The cyclopropane rings are known for their high degree of angle strain due to the 60-degree bond angles, which are significantly smaller than the 109.5-degree bond angles in a typical tetrahedral carbon atom. This strain can affect the chemical reactivity of the compound. The ketone group would also influence the molecule's reactivity, particularly in nucleophilic addition reactions.
Chemical Reactions Analysis
Cyclopropyl-containing compounds participate in a variety of chemical reactions. For instance, iodohydroxylation of alkylidenecyclopropanes can lead to iodocyclopropylmethanol derivatives, demonstrating the reactivity of the cyclopropane ring towards halogenation and hydroxylation . The ring-opening reactions of donor-acceptor cyclopropanes with acyclic 1,3-diketones to synthesize 1,6-dicarbonyl compounds further illustrate the reactivity of strained rings . Additionally, the use of 2-arylcyclopropylmethanols in Prins cyclization to synthesize tetrahydropyrans shows the versatility of cyclopropyl groups in forming new ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of dicyclopropylmethanone would be influenced by both the cyclopropane rings and the ketone group. The ketone group is polar and can engage in hydrogen bonding with protic solvents, which would affect the solubility and boiling point of the compound. The cyclopropane rings would contribute to the compound's overall stability and reactivity. The steric hindrance provided by the two cyclopropyl groups could also influence the compound's reactivity, particularly in reactions where bulky groups are less favorable.
Scientific Research Applications
Synthesis and Chemical Properties : Dicyclopropylmethanone and related compounds have been studied for their unique chemical properties and synthesis methods. Cavazza, Morganti, and Pietra (1979) explored the synthesis of difunctionalized cycloheptatrienes, indicating the potential for complex chemical reactions involving dicyclopropylmethanone derivatives (Cavazza, Morganti, & Pietra, 1979). Similarly, Yadav, Verma, Kumar, and Hulikal (2014) demonstrated the use of 2-arylcyclopropylmethanols, related to dicyclopropylmethanone, in the synthesis of complex organic compounds (Yadav, Verma, Kumar, & Hulikal, 2014).
Genotoxic Properties of Related Compounds : Ferk et al. (2016) investigated the genotoxic properties of XLR-11, a compound structurally related to dicyclopropylmethanone, showing how these types of compounds can have significant effects at the genetic level (Ferk et al., 2016).
Molecular Structure and Rearrangements : Studies by Isobe et al. (2002) and Avilov et al. (2004) explored the molecular structure and rearrangements of compounds related to dicyclopropylmethanone, shedding light on the complex interactions and transformations these compounds can undergo (Isobe et al., 2002), (Avilov, Malusare, Arslancan, & Dittmer, 2004).
Application in Peptide Synthesis : Carpino et al. (2009) introduced the N-dicyclopropylmethyl residue as an amide bond protectant in peptide synthesis, illustrating a potential pharmaceutical application of dicyclopropylmethanone-related compounds (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009).
Role in Photocyclisations : Bąkowicz and Turowska-Tyrk (2014) examined the influence of pressure on photochemical reactions in crystals containing compounds like dicyclopropylmethanone, highlighting their potential in photochemistry (Bąkowicz & Turowska-Tyrk, 2014).
Biosynthetic Studies : McAlpine et al. (2008) explored the biosynthesis of diazepinomicin/ECO-4601, a metabolite with a tricyclic core similar to dicyclopropylmethanone, providing insights into the biosynthetic pathways of these compounds (McAlpine, Banskota, Charan, Schlingmann, Zazopoulos, Piraee, Janso, Bernan, Aouidate, Farnet, Feng, Zhao, & Carter, 2008).
Safety And Hazards
properties
IUPAC Name |
dicyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPUHAHGLJKIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149910 | |
Record name | Dicyclopropylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropyl ketone | |
CAS RN |
1121-37-5 | |
Record name | Dicyclopropyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclopropylketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclopropyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dicyclopropylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclopropyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYCLOPROPYLKETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ92KB360 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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